![molecular formula C15H19NO B2977743 Methyl[(2-propoxynaphthalen-1-yl)methyl]amine CAS No. 851116-62-6](/img/structure/B2977743.png)

Methyl[(2-propoxynaphthalen-1-yl)methyl]amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

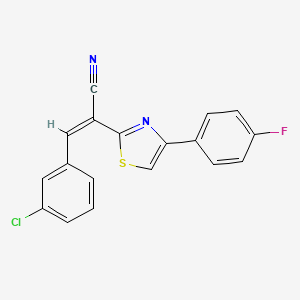

“Methyl[(2-propoxynaphthalen-1-yl)methyl]amine” is a chemical compound with the CAS Number: 851116-62-6 . It has a molecular weight of 229.32 . The compound is typically stored at 4 degrees Celsius and is in the form of an oil .

Molecular Structure Analysis

The IUPAC name for this compound is N-methyl (2-propoxy-1-naphthyl)methanamine . The InChI code for this compound is 1S/C15H19NO/c1-3-10-17-15-9-8-12-6-4-5-7-13 (12)14 (15)11-16-2/h4-9,16H,3,10-11H2,1-2H3 .Physical And Chemical Properties Analysis

“this compound” has a melting point of 16-17 degrees Celsius . It is an oil at room temperature .Aplicaciones Científicas De Investigación

Amine Volatility in CO2 Capture

Amine volatility is crucial for determining the suitability of amines, including Methyl[(2-propoxynaphthalen-1-yl)methyl]amine, in CO2 capture processes. Volatility impacts economic costs, environmental outcomes, and the design of water wash systems in carbon capture technologies. Studies have investigated amine volatility in various conditions, highlighting the importance of choosing amines with appropriate volatility to maximize CO2 capture efficiency while minimizing losses and environmental impacts (Nguyen, Hilliard, & Rochelle, 2010).

Synthesis of N-Methyl- and N-Alkylamines

The development of efficient, cost-effective methods for the synthesis of N-methyl- and N-alkylamines, which are critical for pharmaceuticals and life-science molecules, is of significant interest. Research employing nitrogen-doped, graphene-activated cobalt oxide nanoparticles for reductive amination presents a promising approach. This method facilitates the synthesis of a variety of N-methylated and N-alkylated amines, demonstrating the potential of innovative catalysts in amine synthesis (Senthamarai et al., 2018).

Experimental and Theoretical Studies on Corrosion Inhibition

Amine derivatives, including those structurally related to this compound, have been synthesized and evaluated for their corrosion inhibition performance on mild steel in acidic conditions. These studies combine experimental and theoretical approaches to understand the mechanisms behind amine derivatives' effectiveness as corrosion inhibitors, providing insights into their potential industrial applications (Boughoues et al., 2020).

Catalytic Methylation Using Carbon Dioxide

The N-methylation of amines utilizing CO2 as a carbon source, with catalysts such as gold, has been explored to create bioactive compounds and intermediates. This research highlights the environmental and economic benefits of using CO2 for chemical synthesis, opening up new avenues for sustainable industrial processes (Du et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

N-methyl-1-(2-propoxynaphthalen-1-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-3-10-17-15-9-8-12-6-4-5-7-13(12)14(15)11-16-2/h4-9,16H,3,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMPHVLCTNKHDBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C2=CC=CC=C2C=C1)CNC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 7-(but-2-ynoylamino)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B2977660.png)

![4-oxo-N-(4-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2977666.png)

![Methyl N-[(4-aminocyclohexyl)methyl]carbamate hydrochloride](/img/structure/B2977669.png)

![5-[(E)-2-(4-chloroanilino)ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carbonitrile](/img/structure/B2977674.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2977678.png)